molecular formula C20H22N2O4S2 B2965665 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 896354-68-0

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide

Cat. No.: B2965665
CAS No.: 896354-68-0
M. Wt: 418.53
InChI Key: IOSGAKOCFANKSP-MRCUWXFGSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a structurally complex benzothiazole derivative characterized by a benzo[d]thiazol-2(3H)-ylidene core. Key features include:

  • 5,6-Dimethoxy substituents on the benzothiazole ring, which enhance electron-donating effects and influence solubility.
  • A (Z)-configured benzamide moiety with a methylthio group at position 2, which may modulate electronic properties and steric bulk.

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-24-10-9-22-14-11-15(25-2)16(26-3)12-18(14)28-20(22)21-19(23)13-7-5-6-8-17(13)27-4/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSGAKOCFANKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3SC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structural features, including a benzo[d]thiazole core and various substituents, contribute to its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C17H19N3O4SC_{17}H_{19}N_{3}O_{4}S. Its structure includes:

  • Benzo[d]thiazole core: A heterocyclic ring that enhances biological activity.
  • Methoxy groups: Contribute to solubility and reactivity.
  • Methylthio group: May influence the compound's interaction with biological targets.

Table 1: Structural Data

PropertyValue
Molecular FormulaC17H19N3O4SC_{17}H_{19}N_{3}O_{4}S
Molecular Weight363.41 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity: Similar compounds have been shown to inhibit enzymes like tyrosinase, which is involved in melanin production.
  • Modulating Cell Signaling Pathways: The compound may influence pathways related to apoptosis and cellular proliferation.

Case Studies and Research Findings

  • Anti-Melanogenic Activity:
    A study investigated the inhibitory effects of various benzothiazole derivatives on tyrosinase activity. The results indicated that certain derivatives exhibited significant competitive inhibition, suggesting potential use in skin whitening products .
  • Antimicrobial Properties:
    Research on thiazole derivatives has shown a broad spectrum of antibacterial and antifungal activities. For instance, compounds similar to this compound demonstrated effective inhibition against various pathogens .
  • Cytotoxicity Studies:
    In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Tyrosinase InhibitionCompetitive inhibition observed
Antibacterial ActivityEffective against multiple bacterial strains
CytotoxicityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure Benzo[d]thiazol-2(3H)-ylidene with fused benzamide Simple benzamide with a tertiary alcohol substituent
Directing Groups Methoxyethyl, methylthio, dimethoxy (potential polydentate) N,O-bidentate directing group (hydroxy and amide)
Synthetic Route Not explicitly described (hypothesized to involve cyclization/condensation) Synthesized via 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol
Electronic Effects Electron-rich due to dimethoxy groups; methylthio enhances polarizability Moderate electron-donating effects from methyl and hydroxy groups
Applications Potential for metal-catalyzed C–H activation (inferred from analogs) Confirmed utility in metal-catalyzed C–H functionalization

Key Differences :

  • The methylthio group in the target may provide stronger electron-withdrawing effects compared to the methyl group in , altering reactivity in cross-coupling reactions.
1,4-Benzodioxine-Based Thiadiazole Derivatives ()
Property Target Compound Thiadiazole-Fused-Benzodioxine Derivatives
Heterocyclic Core Benzothiazole 1,4-Benzodioxine fused with thiadiazole
Substituents Methoxy, methoxyethyl, methylthio Variable (e.g., hydrazine-carbothioamide, aryl groups)
Synthetic Complexity Likely multi-step (cyclization + functionalization) Single-step condensation (thiosemicarbazide + benzodioxine)
Electronic Profile Electron-rich (dimethoxy, methoxyethyl) Moderate electron density (benzodioxine oxygen donors)

Key Differences :

  • The target’s Z-configuration introduces stereochemical specificity absent in the planar thiadiazole derivatives.
Benzothiazine and Sulfonamide Derivatives ()
Property Target Compound 2,3-Dihydro-1,2-benzothiazole 1,1-dioxides (11)
Core Structure Benzo[d]thiazol-2(3H)-ylidene Benzothiazine 1,1-dioxide (saturated, sulfone-containing)
Functional Groups Methoxy, methoxyethyl, methylthio Sulfonamide, dimethylamino
Reactivity Potential for electrophilic substitution (activated by electron-donating groups) Prone to cyclization and sulfonamide bond cleavage
Applications Hypothesized use in catalysis or as enzyme inhibitors Intermediate in sulfa drug synthesis

Key Differences :

  • The sulfone group in ’s derivatives increases oxidative stability but reduces nucleophilicity compared to the target’s methylthio group.
  • The target’s exocyclic double bond (Z-configuration) may enable unique tautomerization or coordination behavior absent in saturated benzothiazines.

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